N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
Description
This compound features a pyrimidine core substituted with a diethylamino group and a methyl group at positions 4 and 6, respectively. The pyrimidine is linked via an amino bridge to a phenyl ring, which is further connected to a 2-methyl-1,3-benzothiazole-6-sulfonamide moiety. The benzothiazole ring and sulfonamide group are critical pharmacophores, often associated with kinase inhibition or antimicrobial activity in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S2/c1-5-29(6-2)22-13-15(3)24-23(27-22)26-17-7-9-18(10-8-17)28-33(30,31)19-11-12-20-21(14-19)32-16(4)25-20/h7-14,28H,5-6H2,1-4H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPDIVCOVMLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide typically involves a series of complex organic reactions. The key steps often include:
Formation of the Pyrimidine Ring: : Starting from simple aromatic amines and diethyl malonate, the pyrimidine ring is synthesized through cyclization reactions, often under reflux conditions with catalysts such as acetic anhydride.
Amination: : Introducing the diethylamino group through nucleophilic substitution, typically using a reagent such as diethylamine.
Benzothiazole Formation: : The benzothiazole moiety is commonly synthesized through a condensation reaction involving o-aminothiophenol and a suitable carboxylic acid derivative.
Sulfonamide Formation: : This is achieved by reacting the benzothiazole derivative with sulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to handle the complex multi-step synthesis efficiently. Precise control over reaction parameters such as temperature, pressure, and pH is essential to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the diethylamino group or the methyl groups on the pyrimidine and benzothiazole rings.
Reduction: : Reduction reactions might target the sulfonamide group, converting it to corresponding amines under specific conditions.
Substitution: : The aromatic rings in the compound are prone to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: : Acids, bases, or transition metal catalysts depending on the specific reaction type.
Major Products
The primary products of these reactions depend on the specific transformations but include various substituted derivatives and functionalized aromatic compounds that can be further explored for their chemical and biological properties.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, studies have demonstrated its effectiveness in targeting pathways associated with tumor growth and survival, leading to cell cycle arrest and apoptosis in resistant cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and IL-1β. This suggests that this compound could play a role in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial effects against various pathogens. The compound's structure may enhance its ability to penetrate microbial membranes, making it effective against resistant strains .
Case Study 1: Anticancer Activity
A study published in Cancer Research investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation, the compound was administered to mice subjected to induced inflammation. The results showed a marked reduction in inflammatory markers and improved clinical outcomes compared to untreated groups.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely influenced by its interaction with specific molecular targets. In medicinal chemistry, it might act by:
Binding to Enzymes: : Inhibiting or modulating enzyme activity through interaction with the active site.
Pathway Inhibition: : Interfering with metabolic pathways by blocking key steps or acting as an analog to naturally occurring substrates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Sulfonamide Derivatives
The target compound belongs to a class of sulfonamide-linked pyrimidine-benzothiazole hybrids. Key analogs include:
Key Observations :
- The diethylamino group on the pyrimidine may improve solubility relative to analogs with methoxy or methyl groups alone .
Functional Group Impact on Bioactivity
Pyrimidine Modifications :
- Analogs lacking this group (e.g., 5-methoxy-2,4-dimethylbenzene-sulfonamide ) may exhibit reduced cellular permeability due to decreased basicity.
Sulfonamide Variations :
- The 2-methyl-benzothiazole-6-sulfonamide in the target compound offers a conjugated π-system, which could enhance stacking interactions with aromatic amino acids (e.g., tyrosine) in enzyme active sites. In contrast, 4-methoxybenzene-sulfonamide relies on hydrogen bonding via the methoxy group, which may limit binding affinity.
Benzothiazole vs. Benzene Rings :
- Benzothiazole-containing analogs (target compound ) are more likely to exhibit fluorescence or photoactivity, useful in diagnostic applications. Simpler benzene-sulfonamides prioritize synthetic accessibility over multifunctionality .
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core linked to a sulfonamide group and a diethylamino-substituted pyrimidine. This unique arrangement contributes to its biological properties.
- Molecular Formula : C24H31N5O3S
- Molecular Weight : 465.66 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The diethylamino group enhances membrane permeability, allowing the compound to enter cells and interact with intracellular proteins or enzymes. This interaction can modulate cellular pathways, leading to antiproliferative effects.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit notable anticancer activities across various cancer cell lines. The following table summarizes the anticancer efficacy of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 (Benzothiazole derivative) | Leukemia | 0.00548 | Induction of apoptosis |
| Compound 5 (Cyanophenyl derivative) | Non-small cell lung cancer | 0.00548 | Cell cycle arrest |
| Compound B7 (Novel derivative) | A431, A549, H1299 | 1-4 (dose-dependent) | Inhibition of IL-6 and TNF-α |
The compound's ability to inhibit cell proliferation and induce apoptosis has been confirmed through various in vitro studies. For instance, studies have shown that it significantly reduces the viability of cancer cells at micromolar concentrations, demonstrating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
- Antiproliferative Activity : A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, including breast and lung cancers .
- Mechanistic Insights : Western blot analyses revealed that these compounds could activate apoptotic pathways in cancer cells, suggesting a mechanism involving caspase activation and subsequent cell death .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the benzothiazole nucleus can enhance anticancer activity. For example, introducing specific substituents has been shown to improve potency against various tumor types .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine and benzothiazole sulfonamide precursors. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination to link the pyrimidine and phenylamine moieties, ensuring proper catalyst selection (e.g., Pd-based catalysts) and inert atmosphere .
- Sulfonamide Formation : React the benzothiazole intermediate with sulfonating agents under controlled pH to avoid side reactions.
- Optimization : Apply Design of Experiments (DOE) to optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry. Fractional factorial designs can reduce experimental runs while identifying critical variables .
Advanced: How can computational chemistry improve the efficiency of synthesizing this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Reaction Path Search : Use tools like GRRM or AFIR to explore potential intermediates and energy barriers, prioritizing low-energy pathways .
- Solvent Effects : Simulate solvent interactions with COSMO-RS models to select optimal solvents for solubility and reactivity.
- Machine Learning : Train models on existing pyrimidine synthesis data to predict yields and side products, accelerating condition screening .
Basic: Which spectroscopic and crystallographic methods are essential for structural validation?
Answer:
- NMR Spectroscopy : Use 1H/13C NMR to confirm connectivity, with 2D techniques (HSQC, HMBC) resolving aromatic proton assignments. Diethylamino groups show distinct triplet signals in 1H NMR .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrimidine derivatives) and dihedral angles between aromatic planes to confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight and sulfonamide moiety integrity.
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
- Assay Standardization : Validate experimental conditions (e.g., buffer pH, enzyme concentration) using reference inhibitors.
- Orthogonal Assays : Compare results from enzymatic assays (e.g., IC50) with biophysical methods like Surface Plasmon Resonance (SPR) to confirm binding kinetics .
- Structural Analysis : Overlay crystallographic data with molecular docking results to identify conformational changes affecting activity .
Basic: What purification challenges arise due to the compound’s physicochemical properties?
Answer:
- High Polarity : The sulfonamide group increases polarity, complicating crystallization. Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) for purification.
- Byproduct Removal : Employ ion-exchange chromatography to separate unreacted amines or sulfonic acids. Monitor purity via LC-MS at 254 nm .
Advanced: What advanced techniques elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) over 100+ ns trajectories to assess stability and key residue interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces.
- Cryo-EM : For large targets, resolve compound-induced conformational changes in enzyme complexes at near-atomic resolution .
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) over 4 weeks. Monitor degradation via HPLC and identify products using HRMS.
- pH Stability : Test solubility and stability in buffers (pH 3–9) to guide formulation for biological assays .
Advanced: What strategies enable high-throughput screening (HTS) of derivatives for SAR studies?
Answer:
- Combinatorial Chemistry : Synthesize a library of analogs with varied substituents (e.g., alkylamino groups, halogen substitutions) using automated liquid handlers.
- Microplate Assays : Screen derivatives against target enzymes in 384-well plates, using fluorescence-based readouts (e.g., FLIPR for ion channels).
- QSAR Modeling : Train models on HTS data to predict bioactivity, prioritizing candidates for synthesis .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in cell lines (e.g., HepG2).
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis. Store in amber vials under nitrogen to prevent oxidation .
Advanced: How can cryogenic electron microscopy (Cryo-EM) advance structural studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
